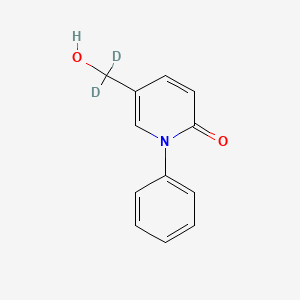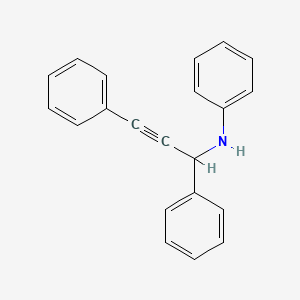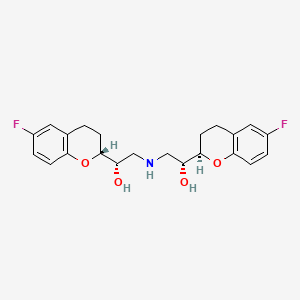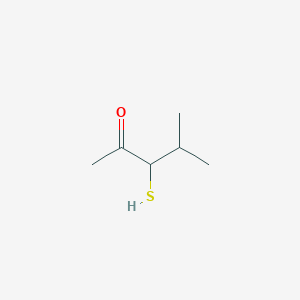
5-Hydroxymethyl Pirfenidone-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethyl Pirfenidone-d2: is a deuterium-labeled derivative of 5-Hydroxymethyl Pirfenidone, a metabolite of Pirfenidone. Pirfenidone is an antifibrotic agent used primarily in the treatment of idiopathic pulmonary fibrosis (IPF). The deuterium labeling in this compound makes it useful in various scientific studies, particularly in pharmacokinetic and pharmacodynamic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl Pirfenidone-d2 involves the deuteration of 5-Hydroxymethyl Pirfenidone. The process typically includes the introduction of deuterium atoms into the hydroxymethyl group of the parent compound. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The compound is often produced in specialized facilities equipped to handle deuterated chemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxymethyl Pirfenidone-d2 undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 5-Carboxy Pirfenidone-d2.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
5-Carboxy Pirfenidone-d2: Formed through oxidation.
Substituted derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: 5-Hydroxymethyl Pirfenidone-d2 is used in studies involving the metabolic pathways of Pirfenidone. Its deuterium labeling allows for precise tracking and quantification in mass spectrometry studies.
Biology: In biological research, the compound is used to study the pharmacokinetics and pharmacodynamics of Pirfenidone. It helps in understanding the distribution, metabolism, and excretion of the drug in biological systems.
Medicine: The compound is valuable in clinical research for developing new therapeutic strategies for IPF and other fibrotic diseases. It aids in the evaluation of drug efficacy and safety.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing and quality control.
Mécanisme D'action
The mechanism of action of 5-Hydroxymethyl Pirfenidone-d2 is closely related to that of Pirfenidone. Pirfenidone exerts its antifibrotic effects by modulating the activity of transforming growth factor-beta (TGF-β) and other fibrogenic growth factors. This modulation leads to a decrease in fibroblast proliferation, myofibroblast differentiation, and collagen synthesis, thereby reducing fibrosis .
Comparaison Avec Des Composés Similaires
5-Carboxy Pirfenidone-d2: Another metabolite of Pirfenidone, formed through the oxidation of 5-Hydroxymethyl Pirfenidone-d2.
Pirfenidone: The parent compound, used in the treatment of IPF.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and traceability of the compound in metabolic studies, making it a valuable tool for understanding the pharmacokinetics and pharmacodynamics of Pirfenidone.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
203.23 g/mol |
Nom IUPAC |
5-[dideuterio(hydroxy)methyl]-1-phenylpyridin-2-one |
InChI |
InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i9D2 |
Clé InChI |
YLTGBKWRQSGNOI-KNXIQCGSSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CN(C(=O)C=C1)C2=CC=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C=CC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)





![5-Oxa-2,9,13-triazaoctadecanoic acid, 8,14-dioxo-3,3-bis[[3-oxo-3-[[3-[[1-oxo-5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]pentyl]amino]propyl]amino]propoxy]methyl]-18-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-|A-D-galactopyranosyl]oxy]-, phenylmethyl ester](/img/structure/B13449828.png)

![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13449836.png)


